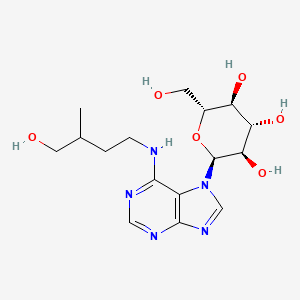
dihydrozeatin-7-N-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(alpha-D-glucosyl)dihydrozeatin is an N-glycosyldihydrozeatin in which the glycosyl fragment is an alpha-D-glucopyranosyl residue located at position 7. It has a role as an Arabidopsis thaliana metabolite.
Aplicaciones Científicas De Investigación
Research has demonstrated that dihydrozeatin-7-N-glucose possesses significant biological activity in plants. Its effects can be categorized into several key areas:
2.1. Senescence Delay
Studies have shown that this compound can effectively delay senescence in plant tissues. For instance, experiments with Arabidopsis cotyledons treated with this compound exhibited higher chlorophyll retention compared to untreated controls, indicating its role in prolonging leaf vitality during senescence assays .
2.2. Root Development Inhibition
In addition to delaying senescence, this compound has been found to inhibit root growth under certain conditions. This effect is particularly relevant when considering the balance of shoot and root development in plants, which is critical for optimizing nutrient uptake and overall plant health .
3.1. Gene Regulation
Research indicates that treatment with this compound leads to differential expression of numerous genes associated with cytokinin signaling pathways. For example, RNA sequencing data revealed that treatment resulted in hundreds of differentially expressed genes (DEGs), highlighting its regulatory role in cytokinin metabolism and signaling .
3.2. Hydrolysis and Bioavailability
This compound can be hydrolyzed to release active cytokinin forms within plant tissues, enhancing its bioavailability and functional efficacy . This hydrolysis process is crucial for understanding how N-glucosides contribute to the overall cytokinin pool available for plant physiological processes.
Agricultural Applications
Given its biological activity, this compound holds promise for various agricultural applications:
4.1. Crop Yield Improvement
Field trials have indicated that the application of this compound can lead to improved crop yields by enhancing growth rates and stress resilience during critical developmental stages . This is particularly beneficial in environments subject to abiotic stresses such as drought or nutrient deficiency.
4.2. Stress Resistance Enhancement
The compound has been linked to improved resistance against environmental stresses by modulating the expression of stress-responsive genes . This application is vital for developing crops that can withstand changing climate conditions.
Case Studies
Several case studies illustrate the practical applications of this compound:
Propiedades
Fórmula molecular |
C16H25N5O6 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1 |
Clave InChI |
WSELIHNWDGFXRQ-CLORPHGJSA-N |
SMILES isomérico |
CC(CCNC1=NC=NC2=C1N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
SMILES canónico |
CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















